molecular formula C14H23NO3S2 B2721291 1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one CAS No. 1808847-28-0

1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one

Cat. No.: B2721291
CAS No.: 1808847-28-0
M. Wt: 317.46
InChI Key: JNBHHTRNGBXWJH-UHFFFAOYSA-N
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Description

1-{1,4-Dioxa-7-azaspiro[44]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[44]nonane ring system, which includes both oxygen and nitrogen atoms, as well as a dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the spiro[4.4]nonane core through a cyclization reaction involving a suitable diol and an amine. The dithiolane ring can then be introduced via a thiol-ene reaction or a similar sulfur-based cyclization process. The final step involves the coupling of the spirocyclic intermediate with a pentanone derivative under appropriate conditions, such as using a strong base or a coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cyclization steps, as well as the development of more efficient catalysts and reagents to minimize by-products and reduce reaction times. Additionally, purification techniques such as chromatography or crystallization may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones under mild conditions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pentanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: N-substituted derivatives

Scientific Research Applications

1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one is largely dependent on its interaction with specific molecular targets. The spirocyclic structure allows for a high degree of conformational flexibility, enabling the compound to bind to various enzymes and receptors with high affinity. The dithiolane ring can participate in redox reactions, potentially modulating the activity of redox-sensitive proteins. Additionally, the nitrogen atom in the spirocyclic ring can form hydrogen bonds with target molecules, further enhancing binding specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxa-7-azaspiro[4.4]nonane
  • 1,4-Dioxaspiro[4.4]nonane-6-carbonitrile
  • 2,6-Dioxaspiro[3.3]heptane
  • 3,9-Dimethyl-2,4,8,10-tetraoxaspiro[5.5]undecane

Uniqueness

1-{1,4-Dioxa-7-azaspiro[4.4]nonan-7-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one stands out due to its combination of a spirocyclic structure with both oxygen and nitrogen atoms, as well as the presence of a dithiolane ring. This unique arrangement of functional groups imparts distinctive chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(1,4-dioxa-7-azaspiro[4.4]nonan-7-yl)-5-(dithiolan-3-yl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S2/c16-13(4-2-1-3-12-5-10-19-20-12)15-7-6-14(11-15)17-8-9-18-14/h12H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBHHTRNGBXWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)N2CCC3(C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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